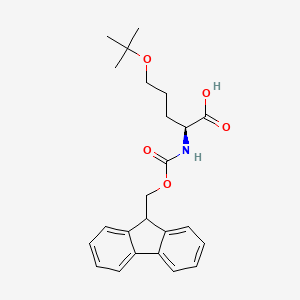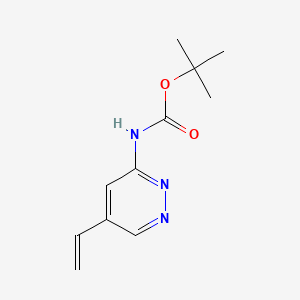
tert-Butyl (5-vinylpyridazin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE typically involves the reaction of 1,1-dimethylethyl carbamate with 5-ethenyl-3-pyridazine . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinyl carbamates.
Aplicaciones Científicas De Investigación
1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE exerts its effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE: shares similarities with other pyridazinyl carbamates and ethenyl-substituted compounds.
1,1-DIMETHYLETHYL N-(5-ETHYL-3-PYRIDAZINYL)CARBAMATE: Similar structure but with an ethyl group instead of an ethenyl group.
1,1-DIMETHYLETHYL N-(5-PROPYL-3-PYRIDAZINYL)CARBAMATE: Contains a propyl group instead of an ethenyl group.
Uniqueness
The presence of the ethenyl group in 1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE imparts unique reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for specific research applications where such properties are desired.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
tert-butyl N-(5-ethenylpyridazin-3-yl)carbamate |
InChI |
InChI=1S/C11H15N3O2/c1-5-8-6-9(14-12-7-8)13-10(15)16-11(2,3)4/h5-7H,1H2,2-4H3,(H,13,14,15) |
Clave InChI |
BZIVQBVFWVZKMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NN=CC(=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


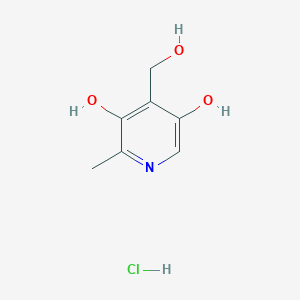
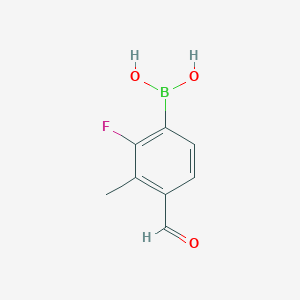
![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
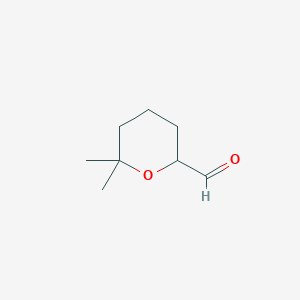
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14020504.png)
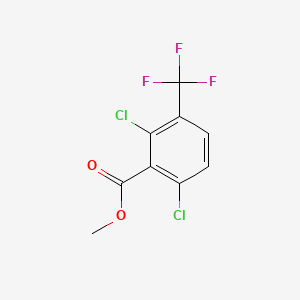
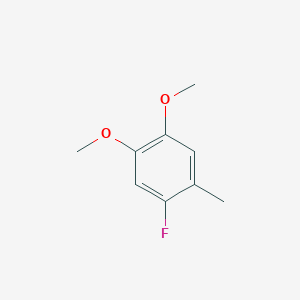
![(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B14020528.png)
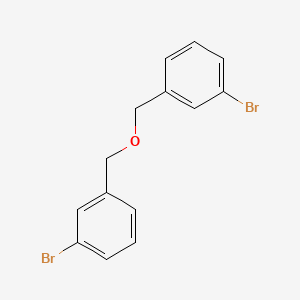
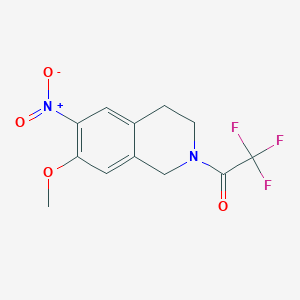
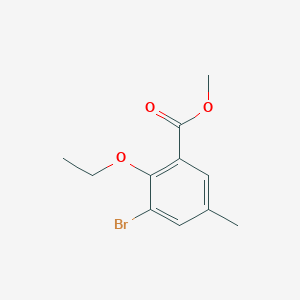
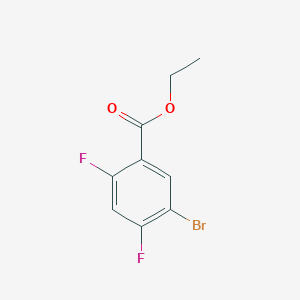
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)
